3-Aminohexanoic acid hydrochloride
Overview
Description
3-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid hydrochloride, is a synthetic amino acid derivative. It is commonly used in medical, environmental, and industrial research. This compound appears as a white crystalline powder that is soluble in water and has a molecular weight of 181.65 g/mol.
Mechanism of Action
Target of Action
3-Aminohexanoic acid hydrochloride, also known as aminocaproic acid, is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the specific residue of lysine . These enzymes include proteolytic enzymes like plasmin, which is responsible for fibrinolysis .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin, thereby preventing its activation to plasmin . This results in a reduction in fibrinolysis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in fibrinolysis . By inhibiting the activation of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots . This leads to a decrease in bleeding, particularly postoperatively .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is administered orally . The compound is metabolized in the kidney and has an elimination half-life of 2 hours . These properties impact its bioavailability and effectiveness in the body.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its antifibrinolytic activity . By inhibiting fibrinolysis, it promotes clot formation and reduces bleeding . This makes it effective in the treatment of certain bleeding disorders .
Biochemical Analysis
Biochemical Properties
3-Aminohexanoic acid hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of proteolytic enzymes such as plasmin. Plasmin is responsible for fibrinolysis, the process of breaking down fibrin in blood clots . By inhibiting plasmin, this compound helps to prevent excessive bleeding. Additionally, this compound interacts with other biomolecules, including proteins and enzymes involved in the polymerization of Nylon-6 . The nature of these interactions typically involves binding to lysine binding sites on the target enzymes, thereby inhibiting their activity .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by inhibiting enzymes involved in fibrinolysis, which can affect cell signaling pathways and gene expression related to coagulation and wound healing . Additionally, this compound has been shown to stabilize and renature proteins such as glucose-6-phosphate dehydrogenase, protecting them from glycation-induced inactivation . This stabilization effect can impact cellular metabolism by maintaining the activity of key metabolic enzymes.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like plasmin. By binding to the lysine binding sites on plasmin, this compound inhibits the enzyme’s activity, preventing the breakdown of fibrin and thus reducing fibrinolysis . This inhibition can also affect other enzymes that interact with lysine residues, leading to broader effects on cellular processes and gene expression . Additionally, this compound can stabilize proteins by preventing their inactivation through glycation or other modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . For example, prolonged exposure to high concentrations of this compound can lead to cytotoxic effects in certain cell lines . Additionally, the stability and degradation of this compound can influence its efficacy in biochemical assays and experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fibrinolysis without causing significant adverse effects . At higher doses, it can lead to toxic effects such as renal impairment, hypotension, and myopathy . The threshold for these adverse effects depends on the specific animal model and the duration of exposure . It is important to carefully control the dosage to avoid toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. In the nylon oligomer-degrading bacterium Arthrobacter sp. KI72, this compound is converted to adipate through a series of enzymatic reactions . The enzymes involved in this pathway include 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase, which catalyze the conversion of this compound to adipate semialdehyde and then to adipate . These reactions require cofactors such as pyridoxal phosphate and NADP+ .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature allows it to be readily soluble in aqueous environments, facilitating its transport across cell membranes . Additionally, binding proteins may help to localize and accumulate the compound in specific cellular compartments, enhancing its biochemical effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in cellular metabolism and gene expression . The precise localization can affect the compound’s efficacy in inhibiting target enzymes and stabilizing proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminohexanoic acid hydrochloride can be synthesized through various methods. One common approach involves the reaction of 6-aminohexanoic acid with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 3-Aminohexanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminohexanoic acid derivatives.
Scientific Research Applications
3-Aminohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in studies related to protein and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bleeding disorders.
Industry: Utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
6-Aminohexanoic acid: A closely related compound with similar chemical properties.
Aminocaproic acid: Another analogue of lysine with antifibrinolytic properties.
Uniqueness: 3-Aminohexanoic acid hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications.
Properties
IUPAC Name |
3-aminohexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGBHZGUSDAGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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